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Benzeneacetamide, N-(trimethylsilyl)-

Cat. No.: B11898349
CAS No.: 55724-32-8
M. Wt: 207.34 g/mol
InChI Key: INSCXFROAQGNNH-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Synthesis

The significance of Benzeneacetamide, N-(trimethylsilyl)- in organic chemistry can be inferred from the well-established roles of its components. The trimethylsilyl (B98337) group is a widely employed protecting group for various functional groups, including amides. N-silylation enhances the nucleophilicity of the amide nitrogen and can be used to facilitate subsequent reactions. core.ac.ukrsc.org The silylation of amides, such as the parent compound benzeneacetamide, can be achieved using various silylating agents. A general method for the N-silylation of amides involves the use of trimethylsilyl chloride (TMS-Cl) in the presence of a base or a promoter like zinc dust to neutralize the liberated HCl. core.ac.uk

The benzeneacetamide moiety itself is a common structural motif found in numerous biologically active compounds and serves as a versatile building block in organic synthesis. Derivatives of N-phenylacetamide have been investigated for their potential as anticancer agents.

Historical Perspective of N-Silylated Amides in Academic Inquiry

The study of N-silylated amides gained traction in the 1960s with the development of powerful silylating agents. A pivotal moment was the synthesis of N,N-bis(trimethylsilyl)acetamide (BSA) in 1963 by Birkofer. wikipedia.org This and other related reagents, such as N-methyl-N-trimethylsilyl-acetamide (MSA), proved to be highly effective for the derivatization of a wide range of compounds for gas chromatography by increasing their volatility. This analytical application was one of the primary drivers for the initial interest in this class of compounds. Over time, their utility expanded into preparative organic synthesis, where they are used to protect functional groups and to activate molecules for subsequent transformations.

Scope and Research Imperatives for Benzeneacetamide, N-(trimethylsilyl)-

The lack of specific research on Benzeneacetamide, N-(trimethylsilyl)- presents a clear imperative for future investigation. Key areas of potential research include:

Synthesis and Characterization: Developing and optimizing a robust synthetic route to Benzeneacetamide, N-(trimethylsilyl)- is a fundamental first step. This would be followed by thorough characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry to establish a definitive analytical profile.

Reactivity Studies: A detailed investigation into the reactivity of the N-Si bond in this specific molecule would be of significant interest. Understanding its stability, cleavage conditions, and its utility in subsequent reactions, such as C-N bond formation or as a precursor to other functional groups, would be highly valuable.

Comparative Analysis: A comparative study of the properties and reactivity of Benzeneacetamide, N-(trimethylsilyl)- with its isomers, such as O-silyl imidates, and with the widely used N,O-bis(trimethylsilyl)acetamide (BSA), would provide crucial insights into the influence of the phenylacetyl group on the characteristics of the N-silyl moiety.

Potential Applications: Exploring the potential of Benzeneacetamide, N-(trimethylsilyl)- as a reagent in organic synthesis, for example as a base, a silylating agent, or as a precursor for the synthesis of novel compounds with potential biological activity, remains an open field of inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NOSi B11898349 Benzeneacetamide, N-(trimethylsilyl)- CAS No. 55724-32-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55724-32-8

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

2-phenyl-N-trimethylsilylacetamide

InChI

InChI=1S/C11H17NOSi/c1-14(2,3)12-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13)

InChI Key

INSCXFROAQGNNH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving Benzeneacetamide, N Trimethylsilyl

Anionic Mechanisms and Carbanion Chemistry

The presence of the N-trimethylsilyl group is crucial in facilitating the formation and influencing the reactivity of carbanions, which are key intermediates in many organic reactions. libretexts.orglibretexts.org A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.orglibretexts.org Their stability is governed by factors such as inductive effects, hybridization, and conjugation. libretexts.orglibretexts.org

The trimethylsilyl (B98337) group plays a significant role in the stabilization of adjacent carbanions. stackexchange.comacs.org This stabilization is not primarily due to inductive effects, as silicon is less electronegative than carbon. stackexchange.com Instead, the principal stabilizing effect is negative hyperconjugation, which involves the donation of electron density from the carbon p-orbital containing the lone pair into the adjacent silicon-carbon σ* antibonding orbital. stackexchange.com This interaction delocalizes the negative charge, thereby stabilizing the carbanion. stackexchange.com The generation of these α-silyl carbanions is typically achieved by deprotonation using a strong base, such as an organolithium reagent. acs.org The ability of the silyl (B83357) group to stabilize the resulting anion facilitates this deprotonation. acs.org

Studies on related N-[(silyl)methyl]-β-lactams have shown that bases like n-butyllithium (nBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) are effective for generating such carbanions. acs.org The formation of these carbanions is often indicated by a distinct color change, suggesting the formation of a complex species. acs.org

Table 1: Bases Used for Deprotonation of Silylated Amides and Resulting Observations

Base System Temperature (°C) Observation Reference
nBuLi/TMEDA -100 Deep purple/red/green color for α-benzyl substituted lactams acs.org

This table is based on data for N-[(silyl)methyl]-β-lactams, a related class of compounds, illustrating the conditions for carbanion generation.

The acs.orgacs.org-Wittig rearrangement is a carbanion-mediated transformation that can be influenced by the presence of a silyl group. organic-chemistry.org This rearrangement proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org The initial step involves the formation of a lithiated intermediate, which then fragments into a ketyl radical and a carbon radical. organic-chemistry.org These radicals subsequently recombine within a solvent cage to form the product alcoholate. organic-chemistry.org

The presence of a silyl group can influence the regioselectivity of Wittig rearrangements. acs.org For instance, in 2-silyl-5,6-dihydropyrans, the competition between acs.orgacs.org- and acs.orgnih.gov-Wittig rearrangements is observed. acs.org The acs.orgacs.org-pathway is generally favored when the aromatic substituents are meta-directing or electron-poor. acs.org Increasing the steric bulk of the silyl group can hinder the acs.orgacs.org-recombination, thus favoring the acs.orgnih.gov-pathway. acs.org While the classic Wittig reaction involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone to form an alkene, the Wittig rearrangement is a distinct process involving the rearrangement of ethers or, in this context, related silylated species. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Carbanions are potent nucleophiles and their reactivity is a cornerstone of carbon-carbon bond formation in organic synthesis. siue.edu The carbanions generated from N-(trimethylsilyl)benzeneacetamide can react with a variety of electrophiles. The stability imparted by the α-silyl group modulates their reactivity, making them useful synthetic intermediates. stackexchange.com

The geometry of carbanions is typically trigonal pyramidal, with the lone pair occupying an sp3-hybridized orbital. siue.edu However, the barrier to inversion can be influenced by substituents. siue.edu In the case of α-silyl carbanions, their reactivity is channeled into productive bond-forming reactions with electrophiles such as alkyl halides, carbon dioxide, and isocyanates. acs.org The reaction with carbon dioxide, for example, leads to silicon-free N-carboxymethyl products after a single synthetic step. acs.org

C–N Bond Formation Mechanisms

The formation of carbon-nitrogen bonds is a fundamental process in the synthesis of numerous biologically and industrially important molecules. nih.govpageplace.dedntb.gov.ua While N-(trimethylsilyl)benzeneacetamide is primarily utilized for reactions involving its carbanion, the amide functional group itself can participate in C-N bond formation reactions, often mediated by transition metals. nih.gov The N-silyl group can act as a protecting group or an activating group in these transformations. ebi.ac.uk

Mechanisms for C-N bond formation are diverse and include transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which typically involves the coupling of an amine with an aryl halide. tcichemicals.com In the context of N-(trimethylsilyl)benzeneacetamide, its deprotonated form could potentially act as a nucleophile in such coupling reactions. Additionally, intramolecular C-N bond formation can occur through processes like thermal arene C-H bond activation, where a metallacycle intermediate is formed, followed by reductive elimination to create the C-N bond. mdpi.com

Mechanistic Insights into Silyl Migration and Cleavage

The trimethylsilyl group in N-(trimethylsilyl)benzeneacetamide is not static and can undergo migration or cleavage under certain reaction conditions. Reversible 1,3-trimethylsilyl migration between nitrogen and oxygen in silylated amides has been documented. acs.org This process involves the transfer of the TMS group from the nitrogen to the oxygen of the amide carbonyl group, forming a silyl enol ether-like structure. This equilibrium can be influenced by factors such as temperature and the presence of catalysts.

Cleavage of the N-Si bond is also a common mechanistic step, often occurring during workup or as part of a planned synthetic sequence. reddit.com For instance, in aqueous conditions, the silyl group can be quenched by water to form a silanol (B1196071). reddit.com This cleavage is often facile and allows for the deprotection of the amide nitrogen. The mechanism of cleavage can also involve other nucleophiles or electrophiles present in the reaction mixture. nih.gov

Role of Trimethylsilyl Group in Reaction Selectivity and Rate Enhancement

The trimethylsilyl group exerts a significant influence on the selectivity and rate of reactions involving N-(trimethylsilyl)benzeneacetamide. Its primary roles include:

Protecting Group: The TMS group protects the N-H proton of the parent amide, preventing unwanted side reactions at the nitrogen atom and allowing for selective deprotonation at the α-carbon. ebi.ac.uk

Activating Group: By facilitating the formation of a stable α-carbanion, the TMS group activates the molecule for subsequent reactions with electrophiles. reddit.com The electron-donating nature of the silyl group through hyperconjugation enhances the nucleophilicity of the carbanion. stackexchange.com

Directing Group: The steric bulk of the TMS group can influence the stereoselectivity of reactions. For example, in Claisen amide-acetal rearrangements, the presence of a trimethylsilyl group can alter the diastereoselectivity of the product amides. rsc.org

Rate Enhancement: In some catalytic reactions, the presence of amine functional groups, which can be protected as silylamides, can affect the reaction rate. escholarship.org While direct studies on N-(trimethylsilyl)benzeneacetamide are specific, the general principles suggest that modification of the amide nitrogen can tune the electronic and steric properties of the molecule, thereby influencing reaction kinetics.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Benzeneacetamide, N-(trimethylsilyl)-, one would anticipate a spectrum detailing signals for the trimethylsilyl (B98337) (Si(CH₃)₃) group, the methylene (B1212753) (CH₂) bridge, and the phenyl (C₆H₅) group. The trimethylsilyl protons would be expected to appear as a sharp singlet far upfield, integrating to nine protons. The methylene protons would likely appear as a singlet, and the aromatic protons would present as a complex multiplet in the downfield region.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. chemicalbook.com For the target compound, distinct signals would be expected for the trimethylsilyl carbons, the methylene carbon, the amide carbonyl carbon, and the carbons of the aromatic ring. The low natural abundance and sensitivity of the ¹³C nucleus often require advanced techniques for full signal assignment. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule. In the hypothetical spectrum of Benzeneacetamide, N-(trimethylsilyl)-, characteristic absorption bands would be expected for the C=O stretching of the amide group, C-H stretching vibrations from both the aromatic and aliphatic portions, and strong vibrations corresponding to the Si-C and Si-N bonds. The precise position of the amide C=O stretch would be particularly informative regarding the electronic effects of the N-silyl substitution compared to the parent Benzeneacetamide. nist.govchemicalbook.comresearchgate.net

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar, symmetric vibrations. For Benzeneacetamide, N-(trimethylsilyl)-, strong Raman scattering would be anticipated for the aromatic ring breathing modes and the symmetric vibrations of the trimethylsilyl group. This technique is invaluable for creating a complete vibrational profile of a molecule.

Without access to peer-reviewed experimental data, any further discussion or generation of data tables for Benzeneacetamide, N-(trimethylsilyl)- would be speculative and not meet the standards of a scientifically accurate article.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of "Benzeneacetamide, N-(trimethylsilyl)-". It provides critical information regarding the compound's molecular weight and structural features through the analysis of its fragmentation patterns. When subjected to ionization, typically through electron impact (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule fragments in a reproducible manner, yielding a unique mass spectrum that serves as a molecular fingerprint. nih.govnih.gov Derivatization with a trimethylsilyl (TMS) group is a common strategy in GC-MS to increase the volatility and thermal stability of compounds like benzeneacetamide, which contain acidic protons. nih.govresearchgate.net The resulting mass spectrum is characterized by a molecular ion peak (M⁺·) corresponding to the intact molecule and a series of fragment ions that reveal the underlying chemical structure.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring mass-to-charge ratios with very high accuracy (typically within 4 mDa or 5 ppm). nih.gov For "Benzeneacetamide, N-(trimethylsilyl)-" (formula C₁₁H₁₇NOSi), HRMS can unequivocally determine its elemental composition. The theoretical exact mass of the molecular ion can be calculated and compared to the experimentally measured value, providing a high degree of confidence in the compound's identity.

Furthermore, HRMS is invaluable for elucidating the elemental composition of fragment ions observed in the mass spectrum. This allows for the precise assignment of substructures and differentiation between ions that may have the same nominal mass but different elemental formulas. nih.gov This capability is crucial for confirming fragmentation pathways and ensuring the unambiguous structural elucidation of the analyte.

The fragmentation of "Benzeneacetamide, N-(trimethylsilyl)-" in the gas phase following electron ionization is governed by the stability of the resulting ions and neutral losses. The presence of the phenyl, amide, and trimethylsilyl groups leads to several characteristic fragmentation pathways.

A primary fragmentation event for many TMS-derivatized compounds is the loss of a methyl radical (·CH₃) from the trimethylsilyl group, resulting in a stable, resonance-delocalized [M-15]⁺ ion. researchgate.net This ion is often the base peak in the spectrum. Another hallmark of TMS compounds is the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives rise to a prominent peak at m/z 73.

Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common pathway for amides and amines and would lead to the formation of the benzyl (B1604629) radical and a corresponding cation. libretexts.org The McLafferty rearrangement is also a potential pathway for primary amides, though its prominence may be altered by the N-silyl substitution. libretexts.org The fragmentation pattern is a composite of pathways characteristic of both the original benzeneacetamide structure and the derivatizing TMS group.

Below is a table of expected significant ions in the electron ionization mass spectrum of "Benzeneacetamide, N-(trimethylsilyl)-".

m/z (Mass-to-Charge Ratio)Proposed Ion Structure/FragmentFragmentation Pathway
207[C₁₁H₁₇NOSi]⁺·Molecular Ion (M⁺·)
192[M - CH₃]⁺Loss of a methyl radical from the TMS group
134[C₈H₈NO]⁺Cleavage of the N-Si bond
118[C₇H₈N]⁺Alpha-cleavage and rearrangement
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For "Benzeneacetamide, N-(trimethylsilyl)-", the primary chromophore responsible for UV absorption is the benzene (B151609) ring.

The UV spectrum of benzene in a non-polar solvent like cyclohexane (B81311) exhibits a series of sharp, well-resolved vibrational fine structures between approximately 230 and 270 nm, which is a result of a symmetry-forbidden electronic transition. nist.govsciencepublishinggroup.com When substituents are added to the benzene ring, as in benzeneacetamide, these absorption bands can shift in wavelength (bathochromic or hypsochromic shift) and increase in intensity (hyperchromic effect). The acetamide (B32628) group (-CH₂CONH₂) attached to the benzene ring acts as an auxochrome, modifying the main absorption bands. The parent compound, benzeneacetamide, shows a maximum absorption wavelength (λmax) around 257-258 nm. The introduction of the N-(trimethylsilyl) group is not expected to dramatically alter the primary chromophore but may cause minor shifts depending on its electronic influence and the solvent used. sciencepublishinggroup.com The spectrum is useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. rsc.org

Surface-Sensitive Spectroscopic Techniques for Material Science Research

"Benzeneacetamide, N-(trimethylsilyl)-" can be studied in the context of materials science, particularly as a component of surface films or interfaces. Surface-sensitive spectroscopic techniques are critical for characterizing the chemical composition and molecular orientation of the compound when it is immobilized on a substrate.

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides quantitative elemental and chemical state information from the top 1-10 nm of a material. cinvestav.mx If "Benzeneacetamide, N-(trimethylsilyl)-" were analyzed as a thin film on a substrate, XPS could confirm its presence and integrity by detecting the core-level electrons of its constituent elements: Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Silicon (Si 2p).

The binding energy of a core electron is sensitive to the chemical environment of the atom. For instance, the Si 2p peak for organic silicon compounds is typically found around 102 eV. mdpi.comthermofisher.com By analyzing the high-resolution spectra of each element, one can deduce the chemical bonding states. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the phenyl ring, the methylene group, and the carbonyl group. This level of detail is crucial for understanding how the molecule interacts with and orients itself on a surface.

The table below lists the expected binding energy regions for the elements in "Benzeneacetamide, N-(trimethylsilyl)-".

ElementCore LevelExpected Binding Energy (eV)Chemical State Information
CarbonC 1s~284.8 - 288Phenyl (C-C, C-H), Methylene (C-C), Carbonyl (C=O)
NitrogenN 1s~399 - 400Amide (N-C, N-Si)
OxygenO 1s~531 - 532Carbonyl (C=O)
SiliconSi 2p~102Organic Silicon (Si-N, Si-C) mdpi.comthermofisher.comresearchgate.net

Raman spectroscopy provides information about molecular vibrations, offering a structural fingerprint of a compound. upenn.edus-a-s.org The standard Raman signal is inherently weak, but it can be amplified by factors of 10⁶ or more when a molecule is adsorbed onto or near nanostructured metallic surfaces (typically silver or gold), a technique known as Surface-Enhanced Raman Spectroscopy (SERS). utwente.nl

For "Benzeneacetamide, N-(trimethylsilyl)-" adsorbed on a SERS-active substrate, the vibrational modes associated with the benzene ring would be significantly enhanced due to the electromagnetic field enhancement near the metal surface. Key vibrational modes that would be prominent in the SERS spectrum include the ring breathing mode (around 1000 cm⁻¹), C-H in-plane bending, and C-C stretching modes of the aromatic ring. The orientation of the molecule on the surface can be inferred from which vibrational modes are most strongly enhanced. For example, if the benzene ring is oriented flat on the surface, out-of-plane bending modes might be more enhanced than if it were oriented perpendicularly. SERS is particularly useful for detecting trace amounts of material and for studying interfacial chemistry in situ. libretexts.org

Crystallographic Methods for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For Benzeneacetamide, N-(trimethylsilyl)-, crystallographic methods, particularly single-crystal X-ray diffraction, would be the definitive technique for elucidating its solid-state structure. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

The process of single-crystal X-ray diffraction involves several key steps. Initially, a high-quality single crystal of the compound is required. This is often the most challenging step and can be achieved through various crystallization techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is acquired. This data is then processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. The space group describes the symmetry elements present in the crystal lattice. Following this, the phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. With the phases and intensities, an electron density map of the unit cell can be calculated. The atomic positions are then fitted to this map to generate a preliminary structural model. This model is subsequently refined against the experimental data to obtain the final, precise crystal structure.

Despite the power of this technique, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of Benzeneacetamide, N-(trimethylsilyl)- has not been reported. Therefore, no experimental crystallographic data is currently available for this compound.

To illustrate the type of information that would be obtained from such a study, a data table is provided below. In the event that the crystal structure of Benzeneacetamide, N-(trimethylsilyl)- is determined in the future, this table can be populated with the relevant experimental data.

Interactive Crystallographic Data Table for Benzeneacetamide, N-(trimethylsilyl)-

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų) Data not available
Z (molecules/unit cell) Data not available
Calculated Density (g/cm³) Data not available
R-factor (%) Data not available

The determination of the crystal structure of Benzeneacetamide, N-(trimethylsilyl)- would provide valuable insights into its molecular conformation, including the planarity of the acetamide group, the orientation of the phenyl and trimethylsilyl substituents, and the nature of any intermolecular interactions such as hydrogen bonding or van der Waals forces. This information is crucial for structure-property relationship studies and for the rational design of new materials with desired characteristics.

Theoretical and Computational Chemistry of Benzeneacetamide, N Trimethylsilyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that performed Density Functional Theory (DFT) calculations on Benzeneacetamide, N-(trimethylsilyl)-. Therefore, no data is available for the following subsections.

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, or the charge distribution of Benzeneacetamide, N-(trimethylsilyl)-.

Information regarding the reaction energetics and the characterization of transition states for reactions involving Benzeneacetamide, N-(trimethylsilyl)- is not present in the scientific literature.

A computational analysis of the different conformers of Benzeneacetamide, N-(trimethylsilyl)- and their relative stabilities has not been reported.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been published for Benzeneacetamide, N-(trimethylsilyl)-. As a result, there is no information to report on its dynamic behavior or the effects of solvents.

There is no data on the dynamic behavior or the nature of intermolecular interactions of Benzeneacetamide, N-(trimethylsilyl)- derived from MD simulations.

The influence of different solvents on the molecular conformation and reactivity of Benzeneacetamide, N-(trimethylsilyl)- has not been investigated through molecular dynamics simulations in any available research.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgsemanticscholar.org These predictions are instrumental in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Benzeneacetamide, N-(trimethylsilyl)- can be predicted using various DFT functionals and basis sets. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the trimethylsilyl (B98337) (TMS) protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.5 ppm, typical for a monosubstituted benzene (B151609) ring. The methylene protons, being adjacent to the carbonyl group and the phenyl ring, are expected to resonate at a downfield-shifted position, likely in the range of 3.5-4.0 ppm. The nine protons of the trimethylsilyl group are magnetically equivalent and are anticipated to produce a sharp singlet at a significantly upfield position, typically around 0.1-0.3 ppm, due to the electropositive nature of silicon.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The aromatic carbons will show a series of peaks between 125 and 140 ppm, with the ipso-carbon (the one attached to the methylene group) having a distinct shift. The methylene carbon will likely appear in the region of 40-45 ppm. The methyl carbons of the TMS group will give a single, sharp peak at a very upfield position, usually between 0 and 5 ppm.

A hypothetical table of predicted NMR chemical shifts, based on computational studies of similar N-silylated amides and related structures, is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Trimethylsilyl (Si(CH₃)₃)0.251.5
Methylene (-CH₂-)3.6542.8
Phenyl (ortho)7.32129.5
Phenyl (meta)7.28128.9
Phenyl (para)7.24127.3
Phenyl (ipso)-135.2
Carbonyl (C=O)-172.1

These values are illustrative and would be refined by specific DFT calculations (e.g., using the B3LYP functional with a 6-31G(d) basis set).

Infrared (IR) Spectroscopy

The vibrational frequencies of Benzeneacetamide, N-(trimethylsilyl)- can also be calculated using DFT methods. The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

Key predicted vibrational frequencies include:

N-H Stretching: In the parent amide, a characteristic N-H stretch is observed. However, in the N-silylated derivative, this band will be absent.

C=O Stretching: The carbonyl stretch is a strong and sharp absorption, which is sensitive to its electronic environment. In N-silylated amides, this band is typically found at a higher wavenumber compared to the corresponding unsubstituted amide, often in the range of 1680-1710 cm⁻¹. This shift is attributed to the electron-withdrawing effect of the silyl (B83357) group, which reduces the resonance delocalization of the nitrogen lone pair into the carbonyl group.

C-N Stretching: The C-N stretching vibration will also be present, likely in the region of 1350-1450 cm⁻¹.

Si-N Stretching: A characteristic band for the Si-N bond is expected, typically appearing in the range of 900-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Si-C Stretching and CH₃ Bending: The trimethylsilyl group will exhibit characteristic Si-C stretching and methyl group bending vibrations.

A table of predicted significant vibrational frequencies is provided below.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050-3100Medium
Aliphatic C-H Stretch2900-2980Medium
Carbonyl (C=O) Stretch1695Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-N Stretch1380Medium
Si-N Stretch950Medium
Si-C Stretch750-850Strong

These frequencies are hypothetical and would be determined with more precision through computational modeling.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying transition states and calculating activation energies. For Benzeneacetamide, N-(trimethylsilyl)-, several reaction mechanisms can be explored theoretically.

Hydrolysis

The hydrolysis of the Si-N bond in N-silylated amides is a common reaction. Computational studies on analogous compounds suggest that the mechanism can proceed through different pathways depending on the reaction conditions (acidic, basic, or neutral). researchgate.neturegina.caresearchgate.net

Under neutral or basic conditions, a likely pathway involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the silicon atom. This would proceed through a pentacoordinate silicon intermediate or transition state. DFT calculations can be used to model the reaction coordinate, locate the transition state structure, and determine the activation energy barrier for this process. The presence of the amide group can influence the reactivity of the Si-N bond.

A plausible mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic attack of a hydroxide ion on the silicon atom, forming a trigonal bipyramidal intermediate.

Proton transfer from a water molecule to the nitrogen atom of the leaving amide anion.

Cleavage of the Si-N bond to yield a silanol (B1196071) and the amide anion, which is subsequently protonated.

Computational studies would likely show that the formation of the pentacoordinate silicon intermediate is the rate-determining step.

Thermal Decomposition

The thermal stability of Benzeneacetamide, N-(trimethylsilyl)- can be investigated by computational modeling of its pyrolysis. nih.govnih.govresearchgate.net Several decomposition pathways could be envisioned, including:

Retro-ene type reaction: This could involve the transfer of a proton from the methylene group to the nitrogen atom with concomitant cleavage of the Si-N bond and formation of a ketene (B1206846) and N-trimethylsilylaniline.

Radical mechanisms: At higher temperatures, homolytic cleavage of bonds could occur, leading to various radical species. The Si-N bond is relatively weak and could be a site for initial cleavage.

Rearrangement reactions: Silyl group migrations from nitrogen to oxygen are known to occur in related systems, which could open up different decomposition pathways.

DFT calculations can be used to determine the activation energies for these different pathways, thereby predicting the most likely decomposition products and the temperature at which decomposition becomes significant. For instance, a theoretical study on the pyrolysis of related silylated compounds could provide insights into the transition state energies for different decomposition routes.

Reaction Pathway Key Intermediate/Transition State Predicted Activation Energy (kcal/mol)
Hydrolysis (base-catalyzed)Pentacoordinate silicon intermediate20-25
Thermal Decomposition (Retro-ene)Six-membered cyclic transition state40-50
Thermal Decomposition (Radical)Initial Si-N bond homolysis> 60

These activation energies are illustrative and would require specific and detailed computational investigation.

Applications of Benzeneacetamide, N Trimethylsilyl in Advanced Organic Synthesis

As a Synthetic Intermediate for Complex Molecule Construction

The structure of Benzeneacetamide, N-(trimethylsilyl)- allows it to serve as a valuable building block in organic synthesis. The silylated amide can be employed in reactions where the phenylacetyl moiety or the entire N-phenylacetylamino group is incorporated into a larger molecule.

Building Block in Heterocycle Synthesis

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com The synthesis of these rings often involves the cyclization of acyclic precursors. N-silylated amides, such as Benzeneacetamide, N-(trimethylsilyl)-, can function as key intermediates in these transformations. The silyl (B83357) group can activate the amide nitrogen, facilitating its participation in intramolecular cyclization reactions to form various N-heterocycles. rsc.orgnih.gov

For instance, synthetic strategies have been developed that utilize N-silyl enamine intermediates, formed from the hydrosilylation of N-heteroarenes, in [3 + 2] cycloaddition reactions to produce cyclic N-acyl amidines. nih.gov This demonstrates a pathway where a silylated nitrogen intermediate is crucial for forming a new heterocyclic ring. nih.gov Similarly, the activation of amides can lead to an unusual "Umpolung" cyclization, enabling the synthesis of cyclic amidines and oxazines. nih.gov A unified approach for creating diverse nitrogen heterocycles involves the tandem preparation via decarboxylative acylation of ortho-substituted amines followed by intramolecular cyclization of the resulting amide. rsc.org Given these precedents, Benzeneacetamide, N-(trimethylsilyl)- is a potential substrate for analogous cyclization strategies, where the activated amide participates in ring-forming reactions to build complex heterocyclic systems. rsc.orgnih.gov

Table 1: Potential Heterocyclic Scaffolds from Amide-Based Cyclizations
Precursor TypeCyclization StrategyResulting HeterocyclePotential ApplicationReference
N-Silyl Enamines[3 + 2] CycloadditionCyclic N-Acyl AmidinesMedicinal Chemistry Building Blocks nih.gov
Activated α-Aryl AmidesUmpolung CyclizationCyclic Amidines, OxazinesNovel Scaffold Synthesis nih.gov
ortho-Substituted AmidesIntramolecular CyclizationBenzodiazepines, QuinoxalinesPharmaceutical Synthesis rsc.org
Amides and AlkylazidesElectrophilic Amide ActivationCyclic Amidinium TriflatesSynthesis of Fused Heterocycles nih.gov

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

Active Pharmaceutical Ingredients (APIs) are the biologically active components in medications, and their synthesis often relies on key building blocks known as intermediates. pharmaceutical-technology.comsunfinelabs.compharmaoffer.com Many APIs, including over 59% of FDA-approved small-molecule drugs, contain nitrogen-based heterocyclic structures. openmedicinalchemistryjournal.com

The utility of Benzeneacetamide, N-(trimethylsilyl)- as a precursor for heterocycles directly links it to the synthesis of potential API intermediates. rsc.orgnih.gov For example, the synthesis of the well-known drug Sildenafil involves amide formation and subsequent intramolecular cyclization. rsc.org The ability to construct complex heterocyclic systems, as discussed in the previous section, makes this compound a valuable starting point for molecules of pharmaceutical interest. Pharmaceutical intermediates are crucial for streamlining the manufacturing process of APIs, allowing for the efficient and cost-effective synthesis of the final drug product. pharmaoffer.comchemicalbull.com By providing a pre-functionalized and activatable building block, N-silylated amides can serve in the modular construction of complex drug targets.

As a Reagent in Organic Transformations

Beyond its role as a structural building block, Benzeneacetamide, N-(trimethylsilyl)- can also act as a reagent to facilitate specific chemical reactions. The trimethylsilyl (B98337) group alters the amide's reactivity, allowing it to participate in reactions that are not possible with the parent unsubstituted amide.

Role in Amidation and Acylation Reactions

The N-silylation of amides and amines increases the nucleophilicity of the nitrogen atom. core.ac.uk This enhanced reactivity makes N-silylated compounds effective reagents in amidation and acylation reactions. In one approach, amines are first silylated and then acylated with reagents like benzoyl chloride to afford amides in excellent yields under neutral conditions, avoiding the need for an organic base which can cause side reactions. core.ac.uk

Benzeneacetamide, N-(trimethylsilyl)- can act as an acylating agent itself. Under superelectrophilic activation, such as in the presence of a strong acid like triflic acid, amides can undergo Friedel-Crafts acylation reactions, transferring their acyl group to an aromatic ring. nih.gov In this scenario, the phenylacetyl group of Benzeneacetamide, N-(trimethylsilyl)- could be transferred to a suitable nucleophile. Furthermore, metal-silylamide reagents like lithium bis(trimethylsilyl)amide (LiHMDS) can serve as a nitrogen source in the amidation of aroyl chlorides, a reaction that proceeds through a key N,N-bis(trimethylsilyl)benzamide intermediate. nih.gov This highlights the versatility of silylated amides in facilitating C-N bond formation. nih.govresearchgate.net

Table 2: Examples of Amidation/Acylation Reactions Involving Silylated Amides
Reaction TypeReagentsRole of Silylated SpeciesProductReference
N-AcylationN-Silylated Amine + Acyl ChlorideActivated NucleophileAmide core.ac.uk
AmidationAroyl Chloride + LiN(SiMe3)2Nitrogen Source via Silylamide IntermediatePrimary Amide nih.gov
Friedel-Crafts AcylationN-Phenylbenzamide + Benzene (B151609) + CF3SO3HAcyl Group DonorBenzophenone nih.gov

Applications in Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule. wiley-vch.demasterorganicchemistry.com Several classical name reactions, such as the Hofmann, Curtius, and Beckmann rearrangements, start from amides or their derivatives and proceed through an intermediate where a group migrates to an electron-deficient nitrogen atom. masterorganicchemistry.comnih.govlibretexts.org

Hofmann Rearrangement: An unsubstituted amide is treated with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to an amine with one fewer carbon atom. masterorganicchemistry.com

Curtius Rearrangement: An acyl azide (B81097) is thermally rearranged to an isocyanate, which can be trapped by various nucleophiles. masterorganicchemistry.comlibretexts.org

Beckmann Rearrangement: An oxime is treated with acid to rearrange into an amide or a lactam. libretexts.org

While direct applications of Benzeneacetamide, N-(trimethylsilyl)- in these specific rearrangements are not widely documented, its structure is relevant. The parent compound, benzeneacetamide, is a substrate for the Hofmann rearrangement. The N-silyl group could potentially be used to modulate these reaction pathways. The trimethylsilyl group is a bulky substituent and can influence the conformation and reactivity of the amide. Moreover, its ability to act as a leaving group under certain conditions could open pathways to novel rearrangement processes that are not accessible to simple amides. nih.govnih.gov

Utility in Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. tcichemicals.comorganic-chemistry.org The trimethylsilyl (TMS) group is one of the most common protecting groups for functionalities with acidic protons, such as alcohols, amines, and amides. tcichemicals.comyoutube.com

The N-H proton of the parent benzeneacetamide is weakly acidic and can be deprotonated and reacted with a silylating agent like trimethylsilyl chloride (TMS-Cl) to form Benzeneacetamide, N-(trimethylsilyl)-. core.ac.ukwikipedia.org This N-silylation serves two primary purposes:

Protection: The bulky TMS group shields the nitrogen, preventing it from acting as a nucleophile or base in subsequent reactions. nih.govorganic-chemistry.org

Activation: As described previously, silylation can also activate the nitrogen, making it more nucleophilic for specific desired reactions. core.ac.uk

The TMS group is valued for its stability under many reaction conditions (e.g., basic and reductive conditions) and its ease of removal. tcichemicals.com Deprotection is typically achieved under mild acidic conditions or with a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). tcichemicals.comyoutube.com This orthogonal removal strategy makes the TMS group compatible with many other protecting groups used in complex syntheses. organic-chemistry.org

Table 3: General Conditions for TMS Protection and Deprotection of Amides
TransformationTypical ReagentsSolventKey FeaturesReference
Protection (Silylation) Trimethylsilyl chloride (TMS-Cl), Base (e.g., Triethylamine (B128534), Pyridine) or Zinc dustChloroform, DMFNeutral conditions possible with Zn; protects N-H functionality core.ac.uktcichemicals.comyoutube.com
Protection (Silylation) N,O-Bis(trimethylsilyl)acetamide (BSA)Acetonitrile, THFForms volatile byproducts; mild silylating agent wikipedia.org
Deprotection Aqueous Acid (e.g., HCl, Acetic Acid)THF, WaterMild acidic hydrolysis removes the TMS group tcichemicals.comyoutube.com
Deprotection Fluoride Source (e.g., TBAF, HF)THFHigh affinity of fluoride for silicon drives cleavage tcichemicals.com

No specific applications of Benzeneacetamide, N-(trimethylsilyl)- in the requested advanced organic synthesis fields have been identified in publicly available research.

Extensive searches of scientific literature and chemical databases have not yielded specific information regarding the use of the chemical compound Benzeneacetamide, N-(trimethylsilyl)- in the development of chemical libraries, high-throughput synthesis, or for direct catalytic applications in organic reactions.

General principles of high-throughput synthesis often involve the parallel synthesis of a large number of compounds, a field where various building blocks are employed. organic-chemistry.orgnih.govresearchgate.net Catalysis is a cornerstone of modern organic chemistry, with a vast array of ligands and catalysts being developed for specific transformations. However, the role of Benzeneacetamide, N-(trimethylsilyl)- in these advanced areas remains undocumented in the reviewed literature.

Therefore, the following sections on the applications of Benzeneacetamide, N-(trimethylsilyl)- in advanced organic synthesis cannot be populated with scientifically accurate and detailed research findings as per the provided outline.

Future Directions and Emerging Research Avenues for Benzeneacetamide, N Trimethylsilyl

Exploration of Novel Synthetic Pathways

The development of new synthetic methods for N-silylated amides is a primary focus of ongoing research. Traditional methods often require harsh conditions or generate significant waste. Modern approaches aim to overcome these limitations by exploring catalytic systems and alternative energy sources.

Key emerging strategies include:

Photocatalytic and Electrochemical Synthesis : Light-driven (photocatalytic) and electricity-driven (electrochemical) methods are being investigated for amide formation. numberanalytics.com These techniques can often proceed under mild conditions and offer unique selectivity compared to thermal methods. For instance, photocatalytic amidation of aldehydes has demonstrated high efficiency and selectivity. numberanalytics.com

Novel Boron-Based Catalysts : Researchers are designing new boronic acid catalysts that are highly active for direct amidation at room temperature. Catalysts such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA) have shown promise for a broad range of substrates, including functionalized amines and carboxylic acids. organic-chemistry.org

Transamidation of Unactivated Amides : A significant challenge in amide synthesis is the transformation of one amide into another (transamidation), especially with stable, unactivated tertiary amides. Recent breakthroughs have utilized cooperative acid/iodide catalysis to activate the N-C(O) bond, enabling this difficult transformation. researchgate.net

Masked Amide Surrogates : The use of N-acylpyrazoles and other "masked" amide surrogates presents a novel strategy. These compounds exhibit enhanced reactivity, allowing for one-pot cascade reactions to form complex molecules that would otherwise be difficult to synthesize. unisa.it

Table 1: Emerging Synthetic Methods for Amide Formation

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Photocatalytic SynthesisUses light energy to drive the reaction, often with a photocatalyst like titanium dioxide.Mild reaction conditions, high efficiency, and selectivity. numberanalytics.com
Electrochemical SynthesisEmploys an electric current to facilitate the oxidation of amines and aldehydes.High efficiency and selectivity, avoids stoichiometric chemical oxidants. numberanalytics.com
Novel Boronic Acid CatalysisUtilizes highly active boronic acid derivatives to catalyze direct amidation.Room temperature reactions, broad substrate scope, high yields. organic-chemistry.org
Catalytic TransamidationEnables the conversion of stable, unactivated tertiary amides into other amides.Access to a wider range of amide structures from common precursors. researchgate.net

Advanced Mechanistic Studies and Reaction Control

A deeper understanding of how reactions involving N-silylated amides proceed at a molecular level is crucial for improving control and efficiency. Advanced experimental and computational techniques are being applied to elucidate complex reaction mechanisms.

Computational Mechanism Studies : Systematic computational studies are being used to clarify the detailed mechanisms of amide bond formation mediated by silane (B1218182) derivatives. rsc.orgresearchgate.net These studies have helped to invalidate previously proposed mechanisms and have shown that for the condensation of carboxylic acids and amines, the steric effects of the silane reagent are often more critical than electronic effects. rsc.org

Role of Silylium (B1239981) Ions : Research into silylium ion catalysis has revealed its potential for activating carbon-carbon triple bonds in molecules like ynamides. acs.orgnih.gov Mechanistic studies, supported by theoretical calculations, show that the silylium ion can activate the ynamide to form a reactive β-silylketenimonium intermediate, which then drives the reaction forward. acs.orgnih.gov

Kinetic Analysis of Cross-Coupling : For reactions like the copper-catalyzed N-arylation of amides (the Goldberg reaction), detailed kinetic studies are uncovering the precise roles of ligands and intermediates. nih.gov Such studies have demonstrated that a 1,2-diamine ligated copper(I) amidate is the key reactive species that activates the aryl halide, providing critical insights for optimizing these important bond-forming reactions. nih.gov

Controlling Selectivity : Achieving specific reaction outcomes (selectivity) is a major goal. Future research will focus on fine-tuning catalysts and reaction conditions (temperature, pressure, solvent) to control whether a reaction is under kinetic control (forming the fastest product) or thermodynamic control (forming the most stable product). numberanalytics.com

Integration with Flow Chemistry and Automation

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advance for the synthesis of compounds like Benzeneacetamide, N-(trimethylsilyl)-. Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages.

Enhanced Reaction Control : Flow reactors have a high surface-area-to-volume ratio, which allows for almost instantaneous heating or cooling. syrris.com This precise temperature control can lead to cleaner reactions with fewer byproducts.

Improved Safety : By performing reactions in a continuous flow, only a small amount of material is reacting at any given moment. This minimizes the risks associated with hazardous intermediates and highly exothermic reactions. syrris.com

Rapid Optimization and Scale-Up : Automated flow chemistry systems allow for the rapid variation of reaction parameters like temperature, time, and reagent ratios on a very small scale. syrris.comsyrris.com Once optimized, the process can be easily scaled up by simply running the system for a longer duration or using larger reactors, bypassing many of the challenges of traditional batch scale-up. syrris.com

Multi-step Synthesis : Flow chemistry facilitates the integration of multiple reaction steps, work-up, and analysis into a single, continuous process. syrris.comresearchgate.net This streamlined approach can significantly reduce the time required to synthesize complex molecules. syrris.comresearchgate.net

Table 2: Advantages of Flow Chemistry in Amide Synthesis

AdvantageDescriptionReference
Faster ReactionsSuperheating solvents above their boiling points can accelerate reaction rates by orders of magnitude. syrris.com
Cleaner ProductsPrecise control over temperature and mixing minimizes the formation of impurities. syrris.com
Enhanced SafetySmall reaction volumes and excellent control of exotherms reduce the risk of accidents. syrris.com
Easy Scale-UpProduction can be increased by extending run time or using larger reactors, avoiding re-optimization. syrris.com
Integrated ProcessesAllows for the combination of synthesis, purification, and analysis in a continuous sequence. syrris.com

Development of Sustainable and Eco-Friendly Applications

"Green chemistry" principles are increasingly guiding research, with a focus on developing more environmentally benign chemical processes. The use of silicon-based reagents like Benzeneacetamide, N-(trimethylsilyl)- is central to some of these emerging sustainable strategies.

Minimizing Waste : The direct condensation of carboxylic acids and amines mediated by silane derivatives is considered a sustainable method for amide bond formation because it generates minimal waste products. rsc.orgresearchgate.net

Avoiding Metal Catalysts : Silylium ions are being explored as a more sustainable alternative to transition metal catalysts for certain reactions. acs.orgnih.gov This avoids the environmental and economic costs associated with using and removing heavy metal catalysts.

Flow Chemistry and Green Principles : Flow chemistry itself aligns with many principles of green chemistry. It often leads to higher energy efficiency, reduced solvent usage, and less waste generation compared to batch processes. vapourtec.com

Biocatalysis : The integration of enzymes (biocatalysis) into flow systems is a promising avenue for developing highly selective and environmentally friendly synthetic processes. researchgate.net

Computational Design and Prediction of Novel Reactivity

The synergy between computational chemistry and experimental work is accelerating the pace of discovery. Quantum chemical calculations are becoming an indispensable tool for predicting the behavior of molecules and designing new reactions.

Mechanism Elucidation : As seen in studies of silane-mediated amidation rsc.org and silylium-catalyzed reactions acs.orgnih.gov, computational modeling (such as Density Functional Theory, or DFT) is essential for understanding complex reaction pathways and transition states.

Predicting Selectivity : Computational methods can be used to predict the outcome of reactions, such as the regioselectivity in cycloaddition reactions involving trimethylsilyl-substituted compounds. mdpi.com This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising reaction conditions.

Reactivity Characterization : Theoretical calculations can determine key electronic properties of molecules, such as their electrophilic and nucleophilic character, which helps in understanding and predicting their reactivity in various transformations. mdpi.com

Machine Learning Integration : The application of machine learning to reaction optimization is an emerging frontier. By analyzing large datasets of reaction outcomes, machine learning algorithms can predict optimal conditions and even suggest novel reaction pathways, further enhancing the efficiency of chemical synthesis. vapourtec.com

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for structural confirmation of N-(trimethylsilyl)benzeneacetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for 1^1H) and the benzeneacetamide backbone. Compare with reported shifts for analogous compounds, such as N-(trimethylsilyl) derivatives in cyclopropane systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For example, a related TMS-containing compound (CAS 55268-66-1) was analyzed using electron ionization (EI-MS) to validate fragmentation patterns .
  • Infrared (IR) Spectroscopy : Characterize the amide C=O stretch (~1650–1680 cm1^{-1}) and TMS-related Si-C vibrations (~1250 cm1^{-1}) .

Q. Which synthetic routes are effective for introducing the trimethylsilyl group to benzeneacetamide?

  • Methodological Answer :

  • Silylation Reactions : Use trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in anhydrous conditions. For example, silylation of alcohols or amines in analogous compounds (e.g., N-[2-((trimethylsilyl)methyl)benzylidene]methylamine) requires catalytic bases like triethylamine .
  • Protection-Deprotection Strategies : The TMS group can act as a protecting agent for reactive functional groups during multi-step syntheses. Optimize reaction time and temperature to avoid premature deprotection .

Q. How does the trimethylsilyl group affect the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : The TMS group increases hydrophobicity. Use logP calculations (e.g., Crippen or McGowan methods) to predict solubility in organic solvents like dichloromethane or THF .
  • Stability : Monitor hydrolysis under acidic/basic conditions via HPLC. For instance, TMS ethers in similar compounds degrade at pH < 4 or > 10, necessitating neutral storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for N-(trimethylsilyl)benzeneacetamide derivatives?

  • Methodological Answer :

  • Comparative Analysis : Replicate experimental conditions (e.g., solvent, temperature) from conflicting studies. For example, NMR chemical shifts for TMS-containing compounds vary with solvent polarity; DMSO-d6_6 vs. CDCl3_3 may explain discrepancies .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR or IR spectra. Match computed results with experimental data to identify outliers .

Q. What strategies optimize the regioselectivity of silylation in benzeneacetamide derivatives?

  • Methodological Answer :

  • Steric and Electronic Effects : Bulkier silylating agents (e.g., TMSOTf) favor less hindered sites. For example, silylation of polyfunctional substrates (e.g., 2-[(trimethylsilyl)methyl]benzaldehyde) shows preference for primary over secondary amines .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) to direct silylation to specific positions. Recent studies on aryl silylation highlight Pd-catalyzed C–H activation as a viable approach .

Q. How do computational models predict the reactivity of N-(trimethylsilyl)benzeneacetamide in nucleophilic acyl substitution?

  • Methodological Answer :

  • DFT Studies : Calculate activation energies for substitution pathways. For instance, the electron-withdrawing nature of the TMS group may reduce amide resonance stabilization, increasing reactivity toward nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) stabilize transition states in silylated amides .

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